molecular formula C8H10N2O3S B2574923 2-(Sulfamoylmethyl)benzamide CAS No. 27349-57-1

2-(Sulfamoylmethyl)benzamide

Cat. No. B2574923
CAS RN: 27349-57-1
M. Wt: 214.24
InChI Key: PKDDOEDSFRAPSL-UHFFFAOYSA-N
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Description

2-(Sulfamoylmethyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is a powder at room temperature .


Synthesis Analysis

Benzamides, including 2-(Sulfamoylmethyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-(Sulfamoylmethyl)benzamide, can be determined using electron diffraction and quantum chemical calculations . The Inchi Code for 2-(Sulfamoylmethyl)benzamide is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .


Chemical Reactions Analysis

Benzamides, including 2-(Sulfamoylmethyl)benzamide, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is performed through a green, rapid, mild, and highly efficient pathway .


Physical And Chemical Properties Analysis

2-(Sulfamoylmethyl)benzamide is a powder at room temperature . It has a melting point of 208-211 degrees Celsius . The Inchi Code for 2-(Sulfamoylmethyl)benzamide is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .

Scientific Research Applications

Selective Inhibitor for h-NTPDases

“2-(Sulfamoylmethyl)benzamide” has been synthesized as a selective inhibitor for h-NTPDases . The h-NTPDases are a diverse group of eight isozymes involved in various physiological and pathological functions, such as thrombosis, diabetes, inflammation, and cancer . The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be the most potent inhibitor of h-NTPDase1 .

Antioxidant Activity

Benzamide compounds, which include “2-(Sulfamoylmethyl)benzamide”, have been synthesized and analyzed for their in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

These benzamide compounds have also been tested for their in vitro growth inhibitory activity against different bacteria . This suggests potential applications in the development of new antibacterial agents .

Anti-Inflammatory Activity

Benzamides, including “2-(Sulfamoylmethyl)benzamide”, have been widely used in the treatment of inflammation . This suggests potential applications in the development of new anti-inflammatory drugs .

Anti-Cancer Activity

Benzamides have been widely used in the treatment of cancer . This suggests potential applications in the development of new anti-cancer drugs .

Treatment of Hypercholesterolemia

Benzamides have been widely used in the treatment of hypercholesterolemia . This suggests potential applications in the development of new drugs for the treatment of high cholesterol .

Mechanism of Action

While the specific mechanism of action for 2-(Sulfamoylmethyl)benzamide is not mentioned in the search results, benzimidazoles, a class of compounds to which benzamides belong, have been found to exhibit various mechanisms of action as anticancer agents, depending on the substitution pattern around the nucleus .

Safety and Hazards

The safety information for 2-(Sulfamoylmethyl)benzamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While the specific future directions for 2-(Sulfamoylmethyl)benzamide are not mentioned in the search results, benzamides, including 2-(Sulfamoylmethyl)benzamide, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds .

properties

IUPAC Name

2-(sulfamoylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDDOEDSFRAPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Sulfamoylmethyl)benzamide

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